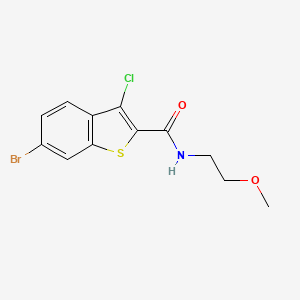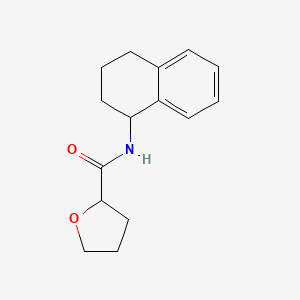
N-(1,2,3,4-tetrahydro-1-naphthalenyl)tetrahydro-2-furancarboxamide
Overview
Description
N-(1,2,3,4-tetrahydro-1-naphthalenyl)tetrahydro-2-furancarboxamide is a complex organic compound that features a naphthalene ring fused with a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydro-1-naphthalenyl)tetrahydro-2-furancarboxamide typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydro-1-naphthalenyl)tetrahydro-2-furancarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,2,3,4-tetrahydro-1-naphthalenyl)tetrahydro-2-furancarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydro-1-naphthalenyl)tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A structurally similar compound with a naphthalene ring but without the furan ring.
Tetrahydrofuran: A simpler compound that contains only the furan ring without the naphthalene moiety.
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound that serves as a precursor in the synthesis of N-(1,2,3,4-tetrahydro-1-naphthalenyl)tetrahydro-2-furancarboxamide.
Uniqueness
This compound is unique due to its combined structural features of both naphthalene and furan rings. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(14-9-4-10-18-14)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,13-14H,3-4,6,8-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIUKCDSHXKHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide](/img/structure/B4181572.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4181575.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4181581.png)
![2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE](/img/structure/B4181590.png)
![2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-N-(2-methoxyphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4181594.png)
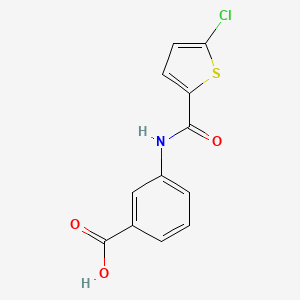
![methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4181606.png)
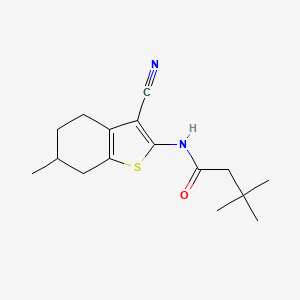
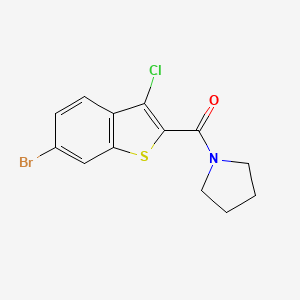
![N-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4181623.png)
![(4-Bromothiophen-2-yl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone](/img/structure/B4181625.png)
![4-methoxy-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B4181633.png)
![ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B4181639.png)
